Bleomycin A6 - 37293-17-7

Bleomycin A6

Catalog Number: EVT-446880
CAS Number: 37293-17-7
Molecular Formula: C60H96N20O21S2
Molecular Weight: 1497.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bleomycin A6 (also known as boanmycin) has been used in trials studying the treatment of Squamous Cell Lung Cancer. It was developed in China as an antineoplastic antibiotic. This drug participated in clinical trials for the treatment of Squamous Cell Lung Cancer. It was shown that besides the antitumor effect, Bleomycin A6 had the ability to alter the tumor microenvironment and could contribute toward lung cancer relapse and metastasis on long-term treatment. The development of this drug, apparently, was discontinued.
Bleomycin A6 is a natural product found in Streptomyces verticillus with data available.
Overview

Bleomycin A6 is a member of the bleomycin family, a group of glycopeptide antibiotics produced by the bacterium Streptomyces verticillus. This compound is known for its potent antitumor properties, particularly in the treatment of various cancers, including testicular cancer, Hodgkin's lymphoma, and squamous cell carcinoma. Bleomycin A6 functions by inducing DNA strand breaks, leading to cytotoxic effects in rapidly dividing cancer cells.

Source

Bleomycin A6 is derived from the fermentation products of Streptomyces verticillus. It is typically isolated as a copper chelate, which enhances its biological activity. The compound is part of a larger family that includes other variants such as Bleomycin A2 and B2, which differ slightly in their molecular structures and biological activities.

Classification

Bleomycin A6 is classified as an antitumor antibiotic. It is part of the glycopeptide class of antibiotics and is characterized by its ability to bind to DNA and induce strand scission. Its mechanism of action is distinct from traditional chemotherapeutics, making it a valuable agent in cancer treatment protocols.

Synthesis Analysis

Methods

The synthesis of Bleomycin A6 has been explored through various methods, including solid-phase synthesis and fermentation techniques.

  1. Fermentation: The natural production involves culturing Streptomyces verticillus under specific conditions that promote the biosynthesis of Bleomycin A6.
  2. Solid-Phase Synthesis: This method allows for the construction of Bleomycin analogs on solid supports, facilitating the production of various derivatives for research and therapeutic applications .

Technical Details

The solid-phase synthesis technique involves attaching amino acids or other building blocks to a resin, followed by sequential reactions that build up the bleomycin structure. This method enables better control over the synthesis process and can yield high-purity compounds suitable for biological testing.

Molecular Structure Analysis

Structure

Bleomycin A6 exhibits a complex structure characterized by a unique glycopeptide backbone. It contains several functional groups that contribute to its ability to bind DNA and induce cytotoxicity. The molecular formula for Bleomycin A6 is C55H73N13O22SC_{55}H_{73}N_{13}O_{22}S.

Data

The molecular weight of Bleomycin A6 is approximately 1,100 Da. Its structure includes a characteristic bicyclic ring system that plays a critical role in its interaction with nucleic acids.

Chemical Reactions Analysis

Reactions

Bleomycin A6 primarily acts through oxidative mechanisms that lead to DNA damage:

  1. DNA Binding: The compound binds non-covalently to DNA, recognizing specific sequences.
  2. Strand Scission: Upon activation by metal ions (such as copper or iron), Bleomycin A6 generates reactive oxygen species that cause single- or double-stranded breaks in DNA .

Technical Details

The reaction mechanism involves the formation of a metal-bleomycin complex that facilitates electron transfer processes, ultimately resulting in oxidative damage to the DNA backbone.

Mechanism of Action

Bleomycin A6 exerts its antitumor effects through several key processes:

  1. DNA Interaction: It binds to DNA, causing structural distortions.
  2. Oxidative Stress: The drug induces oxidative stress via the generation of reactive oxygen species, leading to cellular apoptosis.
  3. Cell Cycle Specificity: Bleomycin A6 is particularly effective during the G2 phase of the cell cycle, making it crucial for targeting dividing cells .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bleomycin A6 is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and has limited solubility in organic solvents.

Chemical Properties

  • Stability: The compound is sensitive to light and should be stored in dark conditions.
  • pH Sensitivity: Its activity can be influenced by pH levels; optimal activity occurs at physiological pH.

Relevant Data or Analyses

Pharmacokinetic studies indicate that Bleomycin A6 has a half-life ranging from 2 to 4 hours in plasma, with renal clearance being significant for its elimination from the body .

Applications

Bleomycin A6 has several scientific uses:

  1. Cancer Treatment: It is widely used in chemotherapy regimens for various cancers due to its ability to induce apoptosis in malignant cells.
  2. Research Tool: The compound serves as an important tool in molecular biology for studying DNA repair mechanisms and cellular responses to oxidative stress.
  3. Antifungal Activity: Recent studies have indicated potential antifungal properties through mechanisms involving mitochondrial disruption and reactive oxygen species generation .
Introduction to Bleomycin A6

Historical Development & Discovery Context

Bleomycin A6 (initially designated boanmycin, pingyangmycin, or zhengguangmycin) emerged from targeted antibiotic discovery programs in China during the late 20th century. Derived from Streptomyces verticillus, it was engineered as part of efforts to optimize the therapeutic profile of natural bleomycins [1] [5]. Unlike first-generation bleomycins discovered by Umezawa in 1962, Bleomycin A6 was developed explicitly to enhance antitumor efficacy while modulating toxicity profiles [4] [5].

Clinical investigations focused on squamous cell lung carcinoma, with trials conducted in China demonstrating its ability to alter the tumor microenvironment. Paradoxically, while it displayed potent antitumor activity, long-term studies suggested potential contributions to cancer relapse and metastasis, leading to eventual discontinuation of its development [1]. The compound remains a subject of research due to its mechanistic insights into tumor biology.

Table 1: Bleomycin A6 Development Timeline

Time PeriodDevelopment MilestoneResearch Context
1960sDiscovery of parent bleomycin complexUmezawa’s screening of S. verticillus
1970s–1980sIsolation and engineering of Bleomycin A6Chinese antibiotic development programs
1990s–2000sClinical trials in squamous cell lung carcinomaInvestigation of antitumor efficacy
Post-2010Discontinuation of clinical developmentAnalysis of relapse/metastasis risks

Classification Within the Bleomycin Family

Bleomycin A6 belongs to the glycopeptide-derived antibiotics subclass, specifically categorized as a cytotoxic glycopeptide. Its core structure consists of a metal-binding domain (pyrimidine-imidazole region), a linker, and a bithiazole tail with a positively charged terminal amine—common to all bleomycins [3] [4]. It shares the fundamental DNA-cleaving mechanism characteristic of bleomycins, reliant on iron-mediated free radical generation to induce single/double-strand DNA breaks [3].

Structurally, it features a disaccharide moiety linked to the bleomycin aglycone, differing in sugar composition from other analogues. Bleomycin A6’s biosynthesis involves glycosyltransferase-mediated attachment of sugars during the final steps of assembly, a process manipulated through engineered biosynthesis in microbial hosts [2] [5]. Its classification reflects both its origin as a fermentation product and its status as a semi-synthetic derivative:

Table 2: Structural Classification of Bleomycin A6

Structural DomainComponents in Bleomycin A6Biosynthetic Origin
Metal-binding regionPyrimidine, β-hydroxyhistidine, imidazoleNon-ribosomal peptide synthesis (NRPS)
Linker regionThreonine, aspartate, mannose, 3-O-carbamoyl-D-mannoseGlycosylation & NRPS
Bithiazole tailBithiazole + terminal amine (unique substitution pattern)Polyketide synthase (PKS) + tailoring

Key Distinctions from Other Bleomycin Variants (A2, A5, B2)

Bleomycin A6 exhibits critical structural and functional divergences from commonly referenced variants:

  • Terminal Amine Specificity: Unlike bleomycin A2 (which possesses a spermidine-derived terminal amine) or bleomycin B2 (with its guanidino moiety), Bleomycin A6 contains a distinct 3-aminopropyl dimethylsulfonium group in its bithiazole tail [1] [5]. This modification alters its DNA-binding affinity and electrochemical properties. The terminal amine group directly influences cellular uptake, subcellular localization, and interaction with DNA substrates [5].

  • Sugar Modifications: Relative to bleomycin A5 (which shares a similar aglycone core), Bleomycin A6 features a differently structured disaccharide unit (L-gulose–D-mannose vs. A5’s L-gulose–3-O-carbamoyl-D-mannose). This impacts metabolic stability and hydrolase susceptibility [2] [5]. Engineered biosynthesis studies confirm that alterations in this domain modulate pulmonary toxicity without compromising antitumor activity [2].

  • Bioactivity Profile: While bleomycin A2 and B2 are clinically utilized, Bleomycin A6 demonstrated enhanced potency against specific carcinomas (notably squamous cell lineages) in preclinical models. Its ability to remodel the tumor microenvironment was more pronounced than A2 but linked to pro-metastatic effects in long-term exposure scenarios [1] [6]. Liposomal formulations (e.g., boanmycin hydrochloride liposomes) were developed to leverage its cytotoxicity while improving tumor targeting [6].

Table 3: Comparative Analysis of Bleomycin Analogues

VariantTerminal Amine GroupSugar MoietiesPrimary Antitumor TargetsDevelopment Status
Bleomycin A63-AminopropyldimethylsulfoniumL-gulose–D-mannoseSquamous cell lung carcinomaDiscontinued (investigational)
Bleomycin A2Spermidine derivativeL-gulose–3-O-carbamoyl-D-mannoseHodgkin’s lymphoma, testicular cancerFDA-approved
Bleomycin A54-Aminobutylamino groupModified L-gulose–D-mannoseHead/neck cancersRegional approval (China)
Bleomycin B2Guanidino groupL-gulose–3-O-carbamoyl-D-mannoseGerm cell tumorsFDA-approved

The distinctions position Bleomycin A6 as a chemically unique entity with unresolved potential. Ongoing research explores its role in understanding structure-activity relationships (SAR) within the bleomycin family, particularly regarding sugar moiety engineering and toxicity decoupling [2] [5].

Properties

CAS Number

37293-17-7

Product Name

Bleomycin A6

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[4-(3-aminopropylamino)butylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Molecular Formula

C60H96N20O21S2

Molecular Weight

1497.7 g/mol

InChI

InChI=1S/C60H96N20O21S2/c1-25-38(77-51(80-49(25)64)30(17-36(63)84)72-18-29(62)50(65)90)55(94)79-40(46(31-19-69-24-73-31)99-59-48(44(88)42(86)34(20-81)98-59)100-58-45(89)47(101-60(66)96)43(87)35(21-82)97-58)56(95)74-27(3)41(85)26(2)52(91)78-39(28(4)83)54(93)71-16-9-37-75-33(23-102-37)57-76-32(22-103-57)53(92)70-15-8-14-68-12-6-5-11-67-13-7-10-61/h19,22-24,26-30,34-35,39-48,58-59,67-68,72,81-83,85-89H,5-18,20-21,61-62H2,1-4H3,(H2,63,84)(H2,65,90)(H2,66,96)(H,69,73)(H,70,92)(H,71,93)(H,74,95)(H,78,91)(H,79,94)(H2,64,77,80)/t26-,27+,28+,29-,30-,34-,35+,39-,40-,41-,42+,43+,44-,45-,46-,47-,48-,58+,59-/m0/s1

InChI Key

FOUFFVYWFNBHHH-YNGSZULRSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O

Synonyms

leomycin A-6
bleomycin A6
boanmycin
zhengguangmycin A6

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.